Colletochlorin D
Description
Colletochlorin D is a fungal secondary metabolite belonging to the Colletochlorin family, which includes chlorinated isocoumarin derivatives. It is biosynthesized by the plant pathogenic fungus Colletotrichum higginsianum through a gene cluster (ctc) involving prenyltransferases and halogenases . The compound is characterized by a tetrasubstituted pyran-2-one backbone with specific chlorination patterns, contributing to its bioactivity. This compound has been heterologously produced in Saccharomyces cerevisiae via a multicistronic vector system, confirming its biosynthetic pathway alongside precursors like orsellinic acid . Its moderate phytotoxic and antimicrobial activities make it relevant in studies of fungal pathogenicity and natural product discovery .
Properties
CAS No. |
53939-17-6 |
|---|---|
Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
5-chloro-2,4-dihydroxy-6-methyl-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C13H15ClO3/c1-7(2)4-5-9-12(16)10(6-15)8(3)11(14)13(9)17/h4,6,16-17H,5H2,1-3H3 |
InChI Key |
JQJZJLLBOLNQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)C)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Colletochlorin D involves the isolation of the compound from the culture filtrates of Colletotrichum nicotianae. The process typically includes the following steps:
- Cultivation of the fungal strain in a suitable growth medium.
- Extraction of the culture filtrate using organic solvents.
- Purification of the compound through chromatographic techniques .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Colletochlorin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine
Major Products: The major products formed from these reactions include various chlorinated orsellinaldehyde derivatives, which may exhibit different biological activities .
Scientific Research Applications
Colletochlorin D has several scientific research applications, including:
Chemistry: Used as a model compound for studying chlorinated natural products and their chemical properties.
Biology: Investigated for its role in the pathogenicity of and its interactions with host plants.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Potential use in developing bioactive compounds for agricultural and pharmaceutical applications
Mechanism of Action
The mechanism of action of Colletochlorin D involves its interaction with specific molecular targets and pathways. The compound is known to:
- Inhibit certain enzymes involved in cellular processes.
- Disrupt cell membrane integrity.
- Induce oxidative stress in target cells .
Comparison with Similar Compounds
Research Implications and Limitations
- Heterologous Production : Yeast-based systems enable scalable production of this compound, though yields remain lower than native fungi .
- Bioactivity Gaps : The weak phytotoxicity of this compound compared to E suggests chlorination alone is insufficient for potency; side-chain modifications may enhance activity .
- Unresolved Questions : The regulatory interplay between ctc and dpch clusters in C. higginsianum warrants further study to optimize metabolite yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
